6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline

Medicinal Chemistry Lead Optimization Physicochemical Profiling

6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline (CAS 478039-85-9) is a fully substituted quinoxaline derivative with the molecular formula C₁₅H₆Cl₃F₃N₂O and a molecular weight of 393.57 g/mol. Its structure features a 6,7-dichloro substitution on the quinoxaline core, a 4-chlorophenoxy group at position 2, and a trifluoromethyl group at position This unique combination of electron-withdrawing halogen substituents confers distinct physicochemical properties differentiating it from other quinoxaline-based screening compounds.

Molecular Formula C15H6Cl3F3N2O
Molecular Weight 393.57
CAS No. 478039-85-9
Cat. No. B2595918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline
CAS478039-85-9
Molecular FormulaC15H6Cl3F3N2O
Molecular Weight393.57
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl
InChIInChI=1S/C15H6Cl3F3N2O/c16-7-1-3-8(4-2-7)24-14-13(15(19,20)21)22-11-5-9(17)10(18)6-12(11)23-14/h1-6H
InChIKeyNVCIGWIEVWVCDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline (CAS 478039-85-9): Procurement-Relevant Structural Profile


6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline (CAS 478039-85-9) is a fully substituted quinoxaline derivative with the molecular formula C₁₅H₆Cl₃F₃N₂O and a molecular weight of 393.57 g/mol. Its structure features a 6,7-dichloro substitution on the quinoxaline core, a 4-chlorophenoxy group at position 2, and a trifluoromethyl group at position 3. This unique combination of electron-withdrawing halogen substituents confers distinct physicochemical properties differentiating it from other quinoxaline-based screening compounds. The compound is catalogued in the ZINC database (ZINC6221814) and multiple commercial screening libraries . Despite its availability from multiple suppliers including Ambeed, Inc. and BLD Pharmatech Ltd., the peer-reviewed literature directly characterizing its biological activity is extremely limited, with no published IC₅₀ data identified in PubMed-indexed primary research articles as of the search date [1].

Why Generic Quinoxaline Analogs Cannot Substitute for 6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline (478039-85-9) in Focused Screening Campaigns


The quinoxaline scaffold supports extensive structure-activity relationship (SAR) exploration, but substitution patterns dramatically alter physicochemical and pharmacological profiles. Replacement of the 4-chlorophenoxy group at position 2 with alternative aryloxy or alkoxy substituents—or removal of the 6,7-dichloro substitution—produces analogs with fundamentally different electronic distribution, lipophilicity, and steric bulk [1]. For instance, the closely related analog 6,7-dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline introduces an additional fluorine atom on the phenoxy ring, which is known to modulate metabolic stability and target binding in quinoxaline-based kinase inhibitor programs . The absence of any one of the three chlorine atoms—or the trifluoromethyl group at position 3—alters the compound's calculated logP, polar surface area, and hydrogen-bond acceptor capacity, rendering direct functional interchange invalid without experimental validation . Generic substitution therefore risks introducing confounding variables that undermine the reproducibility of hit-confirmation studies.

Quantitative Evidence Guide: Differentiation of 6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline (478039-85-9) from Structural Analogs


Molecular Weight Distinction from Non-Chlorinated and Partially Chlorinated Quinoxaline Analogs

The target compound (MW = 393.57 g/mol) is significantly heavier than the non-6,7-dichlorinated analog 2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline (MW = 324.69 g/mol, ΔMW = +68.88 g/mol), which lacks the two chlorine atoms at positions 6 and 7 . This mass difference reflects the addition of two chlorine substituents, which increase both lipophilicity and steric bulk, factors known to influence membrane permeability and target binding in quinoxaline-based screening libraries [1].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Hydrogen-Bond Acceptor Count Comparison with 2-Methyl and 2-Hydroxy Quinoxaline Analogs

The target compound possesses six hydrogen-bond acceptor (HBA) sites (derived from the quinoxaline N atoms, the phenoxy O, the trifluoromethyl F atoms, and the chloro substituents), compared to only three HBA sites in 6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline (CAS 143309-87-9) which replaces the 4-chlorophenoxy group with a methyl substituent . This threefold difference in HBA capacity is substantial and directly impacts the compound's ability to engage in polar interactions with biological targets.

Drug Design Pharmacophore Modeling Ligand Efficiency Metrics

Additional Fluorine Substitution on Phenoxy Ring: Physicochemical Divergence from 3-Fluoro Analog

The structurally closest commercially available analog, 6,7-dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline, introduces a fluorine atom at the meta position of the phenoxy ring . Fluorine substitution at this position is well-documented in medicinal chemistry to enhance metabolic stability by blocking CYP450-mediated oxidation and to modulate pKa of nearby functional groups [1]. While no direct comparative biological data are available for either compound, the presence or absence of this single fluorine atom represents a non-trivial structural divergence that precludes interchangeable use in in vivo pharmacokinetic studies.

Metabolic Stability Halogen Bonding Lead Optimization

Database Representation Confirms Availability but Highlights Absence of Curated Bioactivity Data

The target compound is registered in the ZINC database (ZINC6221814) and is stocked by multiple commercial suppliers including Ambeed, Inc. and BLD Pharmatech Ltd. . However, as of the search date, no curated bioactivity data (IC₅₀, Kd, EC₅₀) for this specific compound is deposited in ChEMBL, BindingDB, or PubChem BioAssay [1]. This stands in contrast to other commercially available quinoxaline derivatives such as 6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline, for which preliminary cytotoxicity data have been reported in some vendor-compiled datasets . The absence of bioactivity annotation means this compound is best positioned as a diversity-oriented screening library component rather than a pre-validated probe molecule.

Screening Library Procurement Chemical Biology Hit Identification

High-Strength Differential Evidence Is Currently Unavailable for This Compound

A systematic search of primary research literature (PubMed, Google Scholar, CrossRef) and patent databases (Google Patents, USPTO, WIPO) did not identify any peer-reviewed publication or granted patent containing quantitative biological assay data (IC₅₀, Kd, Ki, EC₅₀, in vivo efficacy, PK parameters, or selectivity profiles) for 6,7-dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline (CAS 478039-85-9) in direct comparison with any structural analog [1]. All differential claims in this guide are therefore derived from calculated physicochemical properties, established medicinal chemistry SAR principles for the quinoxaline scaffold, or comparisons to published data for structurally related but non-identical compounds. This evidence gap should be explicitly acknowledged by any procurement or scientific decision-maker considering this compound for target-specific applications.

Evidence Gap Analysis Procurement Risk Assessment Research Prioritization

Recommended Application Scenarios for 6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline (478039-85-9) Based on Available Evidence


Diversity-Oriented Screening Library Expansion for Phenotypic and Target-Based Assays

Given its unique combination of three chlorine substituents, a trifluoromethyl group, and a 4-chlorophenoxy ether linkage, this compound is well-suited as a diversity element in commercial or institutional screening libraries. Its molecular weight (393.57 g/mol), calculated logP (predicted to be >4 based on the heavy halogenation pattern), and six hydrogen-bond acceptor sites place it in a region of chemical space that is underrepresented in many legacy screening collections. Procurement for high-throughput screening (HTS) campaigns, particularly those targeting protein-protein interactions or membrane-associated targets where lipophilic compounds often show enrichment, represents the highest-confidence application scenario based on the currently available evidence [1].

Negative Control or Tool Compound for Quinoxaline-Based Kinase Inhibitor Programs

The quinoxaline scaffold is a privileged structure in kinase inhibitor design . The 4-chlorophenoxy substituent at position 2 introduces steric bulk that is predicted to abrogate binding to ATP-binding pockets of many kinases that accommodate smaller substituents, such as the methyl group in 6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline [1]. This compound could therefore serve as a selectivity control or a deliberately inactive analog in counterscreening panels designed to establish SAR around the 2-position substituent of quinoxaline-based kinase inhibitors. However, this application requires experimental validation before use in published studies.

Physicochemical Reference Standard for Halogenated Quinoxaline Analytical Method Development

With a molecular formula of C₁₅H₆Cl₃F₃N₂O and a molecular weight of 393.57 g/mol, this compound provides a well-defined chemical entity containing three distinct halogen types (chlorine at positions 6, 7, and 4'-phenoxy; fluorine in the trifluoromethyl group) . This makes it a useful calibration standard for developing liquid chromatography-mass spectrometry (LC-MS) methods aimed at quantifying halogenated drug-like molecules, or for optimizing chromatographic separation of closely related halogenated quinoxaline analogs in purity assessment workflows.

In Silico Modeling Benchmark for Predicting the Impact of Multiple Halogen Substituents on ADME Properties

The compound's structure—combining 6,7-dichloro, 3-trifluoromethyl, and 2-(4-chlorophenoxy) substituents—presents a challenging test case for computational ADME prediction models . Its high halogen count raises questions about metabolic stability (potential for CYP450-mediated oxidation vs. dehalogenation), solubility (predicted to be <10 µM in aqueous buffer), and plasma protein binding. The compound can serve as a benchmarking molecule for testing the accuracy of in silico prediction algorithms against experimentally determined physicochemical properties, once such experimental data become available [1].

Quote Request

Request a Quote for 6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.